molecular formula C9H16ClN3 B2735497 1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride CAS No. 32016-37-8

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2735497
CAS No.: 32016-37-8
M. Wt: 201.7
InChI Key: YEJQZDLOSVZUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride is a key chemical intermediate in medicinal chemistry research, particularly in the development of new antithrombotic agents. Its core structure, the 1H-pyrazol-5-amine (1H-pyrazol-5-amine) scaffold, is recognized as a privileged motif in the design of covalent thrombin inhibitors . Thrombin is a central serine protease enzyme in the blood coagulation cascade and a well-validated drug target for preventing pathological thrombosis, which can lead to myocardial infarction and ischemic stroke . Researchers utilize this compound to develop inhibitors that operate via a distinct serine-trapping mechanism. In this mechanism, the catalytic Ser195 residue of thrombin performs a nucleophilic attack on an electrophilic carbonyl carbon of the inhibitor, leading to transient acylation and reversible inhibition of the enzyme . This mechanism is considered a promising alternative to traditional non-covalent anticoagulants, as it may offer a better safety profile by potentially reducing the risk of bleeding, a common side effect of existing therapies . As such, this compound serves as a critical building block for synthesizing and optimizing a class of flexible acylated aminopyrazoles, providing a pathway to potent and selective antithrombotic candidates for preclinical research .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c10-9-6-7-11-12(9)8-4-2-1-3-5-8;/h6-8H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJQZDLOSVZUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32016-37-8
Record name 1-cyclohexyl-1H-pyrazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of cyclohexylamine with a suitable pyrazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the product. The final compound is usually obtained in a powdered form and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares 1-cyclohexyl-1H-pyrazol-5-amine hydrochloride with three structurally related pyrazole-based hydrochlorides, focusing on molecular properties, substituent positions, and commercial availability.

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Purity (%) Key Suppliers
This compound 32016-37-8 C₉H₁₆ClN₃ 201.7 1-Cyclohexyl, 5-NH₂ 95 Combi-Blocks , CymitQuimica
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine HCl 1171637-58-3 C₈H₁₄ClN₃ 187.67 1-Cyclopropylethyl, 5-NH₂ 90 Not specified
5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride 1292369-13-1 C₉H₁₆ClN₃ 201.7 3-NH₂, 5-Cyclohexyl Not specified Not specified
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl 1795184-89-2 C₁₁H₁₃Cl₂N₃ 258.15 1-(3-Cl-phenyl), 4-NH₂, 5-Ethyl Not specified American Elements

Key Observations:

Structural Variations: Substituent Position: The target compound’s 5-amino group distinguishes it from 5-cyclohexyl-1H-pyrazol-3-ylamine hydrochloride (3-amino group) . Positional isomers often exhibit differences in reactivity, solubility, and biological activity due to steric and electronic effects. Substituent Type: Replacing the cyclohexyl group with a cyclopropylethyl group (as in ) reduces molar mass (187.67 vs.

Synthetic Relevance :

  • Pyrazole derivatives are frequently synthesized via cyclocondensation reactions of hydrazines with diketones or via functionalization of pre-formed pyrazole rings (e.g., amination, alkylation) . The hydrochloride salt form enhances stability and solubility for storage and reaction handling.

Biological Activity

1-Cyclohexyl-1H-pyrazol-5-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a pyrazole ring substituted with a cyclohexyl group. Its molecular formula is C9H14ClN3C_9H_{14}ClN_3 with a molecular weight of approximately 201.68 g/mol. The presence of the pyrazole moiety is significant as it contributes to the compound's biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition: Pyrazole derivatives are known to act as enzyme inhibitors, potentially affecting pathways related to inflammation and cancer progression.
  • Receptor Modulation: The compound may modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

  • Anti-inflammatory Activity: Similar pyrazole compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Properties: Studies on related pyrazole derivatives suggest potential cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
  • Antiviral Potential: Some pyrazole derivatives have shown efficacy against viruses, indicating that this compound may also possess antiviral properties.

Research Findings

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound. Below are key findings from relevant research:

StudyCompoundActivityIC50 (µM)Cell Line
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxic3.25Hep-2
Wei et al. (2022)Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleAntitumor26A549
Zheng et al. (2022)New class of pyrazole derivativesApoptosis induction0.28A549

These studies demonstrate the potential of pyrazole derivatives in targeting cancer cell lines, suggesting that this compound may exhibit similar activities.

Case Studies

Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various pyrazole derivatives, compounds similar to this compound were tested against MCF7 and A549 cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 20 to 50 µM, highlighting their potential as anticancer agents.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, where compounds were assessed for their ability to inhibit COX enzymes. The results suggested that certain derivatives could reduce inflammation markers significantly, indicating a promising avenue for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-cyclohexyl-1H-pyrazol-5-amine hydrochloride be optimized for reproducibility in academic settings?

  • Methodological Answer : The synthesis typically involves cyclization of a precursor (e.g., 3-amino-1-cyclohexyl-1H-pyrazole) with hydrochloric acid under mild conditions. Optimize yield by:

  • Solvent Selection : Use ethanol or water for better solubility of intermediates .
  • Temperature Control : Gentle heating (40–60°C) prevents decomposition of the amine group .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity.
  • Example Protocol :
StepReagent/ConditionPurposeYield Range
CyclizationHCl in ethanol, 50°C, 4hSalt formation70–85%
IsolationCooling to 0°CPrecipitate product
PurificationEthanol recrystallizationRemove unreacted precursors95% purity

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy :
  • ¹H NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and pyrazole NH₂ (δ 5.5–6.5 ppm) .
  • ¹³C NMR : Confirm cyclohexyl carbons (δ 20–35 ppm) and pyrazole ring carbons (δ 100–150 ppm).
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ peak at m/z 196.1 (free base) or 232.6 (hydrochloride) .
  • FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., NADH oxidation for dehydrogenase inhibition).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
  • Positive Controls : Compare with known inhibitors (e.g., pyrazole-3-carboxylic acid derivatives) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Salt Form vs. Free Base : Compare activity of hydrochloride salt and free base using parallel assays .
  • Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
  • Experimental Variability : Standardize assay conditions (pH, temperature, solvent) across labs .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., cyclooxygenase).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties .

Q. How can the hygroscopic nature of this compound be managed in long-term stability studies?

  • Methodological Answer :

  • Storage : Use desiccators with silica gel at 2–8°C .
  • Stability Testing : Monitor degradation via:
Time (months)ConditionPurity (%)Method
0Initial99.5HPLC
625°C, 60% RH97.2HPLC
124°C, dry99.1HPLC

Q. What experimental design principles apply to optimizing reaction parameters for novel pyrazole derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, solvent ratio, catalyst).
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) .
  • Case Study :
VariableRange TestedOptimal Value
Temperature30–70°C50°C
HCl Concentration1–3 M2 M
Reaction Time2–8 h5 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.